BRPF1 Bromodomain Selectivity: 5-tert-Butyl vs. 5-Phenyl, 5-Benzyl, and 5-(2-Methylphenyl) Benzimidazol-2-ones
In a head-to-head study of benzimidazol-2-one 5-position substituents, the 5-tert-butyl analog (Compound 9) showed a pIC50 of 6.2 (IC50 ≈ 0.63 µM) for BRPF1, while displaying no measurable activity against BRD4 BD1 (pIC50 <4.3) [1]. This contrasts with 5-phenyl (pIC50 7.0, ~0.10 µM) and 5-benzyl (pIC50 6.4, ~0.40 µM), both of which also lacked BRD4 BD1 activity (<4.3). The 5-(2-methylphenyl) analog (pIC50 6.5, ~0.32 µM) exhibited similar selectivity. Thus, the tert-butyl group provides intermediate potency but maintains the same selectivity window as aryl substituents.
| Evidence Dimension | BRPF1 bromodomain inhibitory potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.2 (IC50 ≈ 0.63 µM) |
| Comparator Or Baseline | 5-phenyl: pIC50 7.0 (0.10 µM); 5-benzyl: pIC50 6.4 (0.40 µM); 5-(2-methylphenyl): pIC50 6.5 (0.32 µM); all BRD4 BD1 pIC50 <4.3 |
| Quantified Difference | 0.2–0.8 log units lower potency vs. aryl analogs, but indistinguishable selectivity (BRD4 BD1 pIC50 <4.3) |
| Conditions | Biochemical TR-FRET assay using recombinant BRPF1 and BRD4 BD1 bromodomains [1] |
Why This Matters
For experiments requiring BRPF1 inhibition without BET-family engagement, the 5-tert-butyl derivative offers a defined potency/selectivity profile that differs quantitatively from aryl analogs, guiding dose selection and interpretation of phenotypic outcomes.
- [1] Table 1. pIC50 at the Benzimidazolone 5-Position. PMC4233354. https://pmc.ncbi.nlm.nih.gov/articles/PMC4233354/table/tbl1/ View Source
